molecular formula C15H11ClN2O2S B11340937 Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate

Cat. No.: B11340937
M. Wt: 318.8 g/mol
InChI Key: PTUIOTQYRRMCRY-UHFFFAOYSA-N
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Description

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate is a sulfur-containing heterocyclic compound with a pyridine core substituted at positions 3 and 4. Its molecular formula is C₁₅H₁₃ClN₂O₃S (molecular weight: 336.79 g/mol) . This compound is hypothesized to serve as a key intermediate in pharmaceutical or agrochemical synthesis due to its reactive cyano and ester groups.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C15H11ClN2O2S/c1-20-14(19)9-21-15-11(8-17)4-7-13(18-15)10-2-5-12(16)6-3-10/h2-7H,9H2,1H3

InChI Key

PTUIOTQYRRMCRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 6-(4-chlorophenyl)-3-cyanopyridine with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired properties.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Medicine

The compound is being explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, particularly those requiring specific reactivity patterns afforded by the compound's functional groups.

Case Study 1: Antimicrobial Resistance

A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic option for treating resistant infections.

Case Study 2: Cancer Research

Research published in Cancer Letters explored the compound's ability to induce apoptosis in cancer cells. The findings suggest that it could serve as a lead compound for drug development targeting cancer therapies.

Case Study 3: Inflammation Models

In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers, suggesting its utility in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyanopyridine moiety may interact with nucleic acids or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological activities.

Comparison with Similar Compounds

Ethyl 2-((4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

  • Molecular Formula : C₁₆H₁₅ClN₂O₃S
  • Molecular Weight : 350.82 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester instead of methyl, increasing lipophilicity.
    • Pyridine Ring : Partially saturated (1,4,5,6-tetrahydropyridine) with a ketone at position 5.
    • Chlorophenyl Position : 2-chlorophenyl vs. 4-chlorophenyl in the target compound.
  • Implications: The saturated ring may reduce aromatic conjugation, affecting electronic properties and binding affinity in biological systems.

Methyl {[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

  • Molecular Formula : C₁₅H₁₃ClN₂O₃S
  • Molecular Weight : 336.79 g/mol
  • Key Differences :
    • Chlorophenyl Position : 2-chlorophenyl substitution alters steric and electronic effects compared to the 4-chlorophenyl isomer.
    • Pyridine Saturation : Similar to the ethyl analogue but retains the methyl ester group.
  • Implications : The 2-chlorophenyl group may hinder π-π stacking interactions due to ortho-substitution steric effects .

2-Methylpropyl {[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

  • Molecular Formula : C₁₈H₁₇ClN₂O₂S
  • Molecular Weight : 360.86 g/mol
  • Key Differences :
    • Ester Group : Bulkier 2-methylpropyl ester increases steric hindrance and lipophilicity.
    • Chlorophenyl Position : Retains 4-chlorophenyl but lacks a ketone or saturated ring.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

Methyl 6-[(4-Chlorophenyl)thio]-5-nitronicotinate

  • Molecular Formula : C₁₄H₁₀ClN₂O₄S
  • Molecular Weight : 353.76 g/mol
  • Key Differences: Substituents: Nitro group at position 5 replaces the cyano group. Sulfur Position: Thioether linkage at position 6 instead of position 2.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Chlorophenyl Position
Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate C₁₅H₁₃ClN₂O₃S 336.79 3-cyano, 6-(4-chlorophenyl), methyl ester Methyl 4
Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate C₁₆H₁₅ClN₂O₃S 350.82 3-cyano, 6-oxo, 2-chlorophenyl, ethyl ester Ethyl 2
Methyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₅H₁₃ClN₂O₃S 336.79 3-cyano, 6-oxo, 2-chlorophenyl, methyl ester Methyl 2
2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate C₁₈H₁₇ClN₂O₂S 360.86 3-cyano, 6-(4-chlorophenyl), 2-methylpropyl ester 2-Methylpropyl 4
Methyl 6-[(4-chlorophenyl)thio]-5-nitronicotinate C₁₄H₁₀ClN₂O₄S 353.76 5-nitro, 6-(4-chlorophenyl)thio, methyl ester Methyl 4

Biological Activity

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClN2O2S
  • CAS Number : 625377-95-9
  • Molecular Weight : 348.85 g/mol

The compound features a pyridine ring substituted with a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast)8.5
MDA-MB-231 (breast)9.0
HeLa (cervical)7.5

These IC50 values indicate that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil, which has an IC50 of approximately 17 µM in similar assays .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, this compound has been shown to increase levels of pro-apoptotic markers such as caspase-9 and Bax in treated cells, while decreasing anti-apoptotic markers like Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it inhibits nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

Study on Breast Cancer Cells

In a controlled study, this compound was administered to MCF-7 and MDA-MB-231 cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis within 24 hours of treatment. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells .

In Vivo Studies

An in vivo study using xenograft models demonstrated that mice treated with this compound exhibited reduced tumor growth compared to control groups. The compound was well-tolerated with no significant adverse effects noted throughout the treatment period .

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